(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone
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Overview
Description
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a 4-chlorophenyl group, a 3-pyridyl group, and a 1H-pyrazol-5-yl group linked through a piperazine ring to a methanone moiety. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-chlorophenyl and 3-pyridyl precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the pyrazole ring. The final step involves the coupling of the pyrazole derivative with piperazine and subsequent attachment of the methanone group under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key parameters such as reaction time, temperature, and solvent choice are meticulously controlled to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl){4-[3-(2-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone: Similar structure but with a different pyridyl substitution.
(4-chlorophenyl){4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone: Another isomer with a different pyridyl position.
(4-bromophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-16-5-3-14(4-6-16)19(26)25-10-8-24(9-11-25)18-12-17(22-23-18)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFVTNZIZKDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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